(5R)-Dinoprost tromethamine

Description

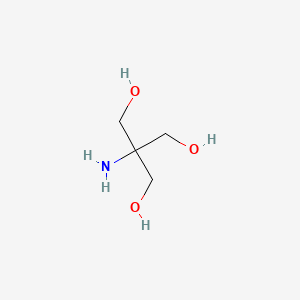

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] Its activation of the FP receptor initiates a well-defined signaling cascade that plays a crucial role in various physiological processes, most notably the contraction of smooth muscle, particularly in the uterus, and luteolysis.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the FP receptor and the subsequent intracellular signaling pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[3] this compound, as a synthetic form of PGF2α, is utilized in clinical and veterinary medicine primarily for its effects on the female reproductive system.[2][4] These effects are mediated through its specific interaction with the FP receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Understanding the precise mechanism of action at the molecular and cellular levels is paramount for its effective therapeutic use and for the development of novel drugs targeting this pathway.

Interaction with the Prostaglandin F2α (FP) Receptor

The initial and most critical step in the mechanism of action of this compound is its binding to and activation of the FP receptor.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity Data (Hypothetical)

| Ligand | Receptor | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |

| This compound | FP Receptor | Ovine Luteal Cells | Data Not Found | Data Not Found | |

| This compound | FP Receptor | Bovine Corpora Lutea | Data Not Found | Data Not Found |

Note: This table is a template. Specific quantitative data for this compound was not found in the search results.

Intracellular Signaling Pathways

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq alpha subunit family.[3] This initiates a cascade of intracellular events.

Gq Protein-Mediated Activation of Phospholipase C (PLC)

The activated Gαq subunit stimulates the effector enzyme phospholipase C (PLC). PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3-Mediated Calcium Mobilization

IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) from the ER into the cytoplasm.[3][7] The resulting increase in intracellular calcium concentration is a key event in the signaling cascade.

DAG-Mediated Activation of Protein Kinase C (PKC)

Diacylglycerol (DAG) remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates protein kinase C (PKC).[8] PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various physiological responses.[9]

Diagram 1: this compound Signaling Pathway

Caption: Signaling cascade initiated by this compound.

Quantitative Analysis of Downstream Signaling

The activation of the FP receptor by this compound leads to measurable downstream effects. Quantifying these responses is essential for characterizing the potency and efficacy of the compound.

Calcium Mobilization

The increase in intracellular calcium is a robust and readily measurable indicator of FP receptor activation.[7] The potency of this compound in inducing calcium mobilization can be quantified by determining its half-maximal effective concentration (EC50).

Table 2: EC50 Values for Calcium Mobilization

| Compound | Cell Line | EC50 (nM) | Reference |

| This compound | Data Not Found | Data Not Found | |

| Travoprost acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 17.5 - 37 | [10] |

| Bimatoprost acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 23.3 - 49.0 | [10] |

| Unoprostone | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 306 - 1270 | [10] |

Note: While specific data for this compound is unavailable, data for other FP receptor agonists are included for comparison.

Inositol Phosphate (IP) Accumulation

The production of IP3 can be measured directly or, more commonly, by measuring the accumulation of its more stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits IP1 degradation.[11]

Table 3: EC50 Values for Inositol Phosphate Accumulation

| Compound | Cell Line/Tissue | EC50 (nM) | Reference |

| This compound | Data Not Found | Data Not Found |

Note: This table is a template. Specific quantitative data for this compound was not found in the search results.

Protein Kinase C (PKC) Activation

PKC activation can be assessed by measuring the phosphorylation of specific PKC substrates or by observing the translocation of PKC from the cytosol to the plasma membrane.[9]

Table 4: Quantitative Data on PKC Activation

| Compound | Cell Line/Tissue | Measurement | Result | Reference |

| This compound | Human Granulosa-Lutein & Luteal Cells | Translocation of PKC | Increased membrane-associated PKC | [9] |

| Phorbol 12-Myristate 13-Acetate (PMA) | MO3.13 cells | Phosphorylation of PKC substrates | Rapid and sustained activation | [12] |

Physiological Response: Uterine Contraction

A key physiological outcome of FP receptor activation is the contraction of uterine smooth muscle. The dose-dependent effect of PGF2α on uterine contractility has been demonstrated.[13]

Table 5: Dose-Response of PGF2α on Uterine Contraction

| Compound | Tissue | Parameter Measured | Observation | Reference |

| PGF2α | Non-pregnant swine uteri | Intrauterine Pressure (IUP) | Dose-dependent increase in IUP, reaching a plateau. | [13] |

Note: This data is for PGF2α in general, the active component of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound to the FP receptor.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α (e.g., [3H]PGF2α) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FP receptor activation.

Diagram 3: Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for measuring intracellular calcium mobilization.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the FP receptor in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Compound Addition: Use an automated liquid handler (e.g., as part of a FLIPR or FlexStation) to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the logarithm of the agonist concentration to calculate the EC50 value.[14]

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates following PLC activation.

Diagram 4: Experimental Workflow for IP Accumulation Assay

Caption: Workflow for measuring inositol phosphate accumulation.

Methodology (HTRF-based IP-One Assay):

-

Cell Stimulation: Plate cells in a suitable microplate. Stimulate the cells with various concentrations of this compound in a stimulation buffer containing LiCl.

-

Cell Lysis: Lyse the cells to release the accumulated IP1.

-

Detection: Add the HTRF detection reagents (an anti-IP1 antibody conjugated to a donor fluorophore and an IP1 analog conjugated to an acceptor fluorophore).

-

Signal Measurement: After incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: Use a standard curve to convert the HTRF signal to IP1 concentrations and plot these against the agonist concentration to determine the EC50.[11]

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC following its activation.

Diagram 5: Experimental Workflow for PKC Activity Assay

Caption: Workflow for measuring Protein Kinase C activity.

Methodology (Radioactive):

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to obtain a protein extract.

-

Kinase Reaction: Incubate the cell lysate with a specific PKC peptide substrate, cofactors (such as Ca2+, DAG, and phospholipids), and [γ-32P]ATP.

-

Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the phosphorylated substrate.

-

Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Detection: Quantify the amount of 32P incorporated into the substrate using a scintillation counter or autoradiography.

-

Analysis: Compare the kinase activity in lysates from treated cells to that of untreated cells.

Conclusion

The core mechanism of action of this compound is initiated by its binding to the Gq-coupled FP receptor. This triggers a well-characterized signaling cascade involving the activation of PLC, generation of IP3 and DAG, leading to an increase in intracellular calcium and activation of PKC. These events culminate in various physiological responses, most notably smooth muscle contraction. A thorough understanding of this pathway, supported by quantitative data from robust experimental assays, is essential for the continued development and application of this and other compounds targeting the prostaglandin signaling system. Further research to obtain specific quantitative parameters for this compound will enhance its pharmacological characterization.

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 4. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin photoaffinity probes: synthesis and binding affinity of C-18 substituted PGF2 alpha prostanoids bearing a perfluorinated aryl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative changes in polyphosphoinositides 1,2-diacylglycerol and inositol 1,4,5-trisphosphate by platelet-derived growth factor and prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha activates protein kinase C in human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

(5R)-Dinoprost Tromethamine Signaling Pathway In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α). This document details the molecular mechanisms, experimental methodologies, and quantitative data associated with its cellular actions, primarily through the prostaglandin F2α receptor (FP receptor).

Core Signaling Pathway: FP Receptor-Gq Activation

This compound is a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The primary signaling cascade initiated by the binding of this compound to the FP receptor is the activation of the Gq class of G proteins.[4][5] This sets off a well-defined intracellular signaling cascade.

Activation of Gq leads to the stimulation of phospholipase C (PLC).[4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration is a key event in the cellular response to this compound. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6][7]

References

- 1. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin F2 alpha stimulates cAMP phosphodiesterase via protein kinase C in cultured human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of bovine uterine prostaglandin F2 alpha release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of prostaglandin F2 alpha analogs

An In-Depth Technical Guide to the Biological Functions of Prostaglandin F2 Alpha Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F2 alpha (PGF2α) analogs are synthetic derivatives of a naturally occurring lipid mediator that play a crucial role in a wide array of physiological processes. These compounds have been successfully translated into potent therapeutic agents, most notably in ophthalmology for the management of glaucoma and in reproductive medicine for the control of reproductive cycles and induction of labor. Their biological effects are mediated primarily through the prostaglandin F (FP) receptor, a G-protein coupled receptor that triggers a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core biological functions of PGF2α analogs, detailing their mechanism of action, downstream signaling pathways, and physiological effects. It includes a summary of quantitative data on receptor affinity and clinical efficacy, detailed experimental protocols for their characterization, and visualizations of key molecular and experimental pathways to support further research and development.

Mechanism of Action: The FP Receptor and Downstream Signaling

PGF2α and its analogs exert their biological effects by binding to and activating the prostaglandin F2α receptor, commonly known as the FP receptor.[1] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2] In humans, two splice variants, FPA and FPB, have been identified.[3] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

Primary Gq/PLC Signaling Pathway

The canonical signaling pathway activated by the FP receptor is mediated through the Gαq subunit of its associated heterotrimeric G-protein.[1][4] This activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] This rapid increase in intracellular calcium is a critical event for many downstream effects, including smooth muscle contraction.

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, along with the elevated Ca2+ levels, activates protein kinase C (PKC).[1] PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, modulating their activity and leading to various cellular responses.

Caption: Canonical PGF2α FP Receptor Signaling Pathway.

Secondary Signaling Pathways

In addition to the primary Gq/PLC pathway, PGF2α analogs can activate other important signaling cascades:

-

Rho/Rho-Kinase (ROCK) Pathway: The FP receptor can couple to Gα12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[3][6] This pathway plays a crucial role in Ca2+ sensitization of smooth muscle contraction. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to a net increase in phosphorylated myosin light chain and sustained contraction, even at low intracellular Ca2+ levels.[3][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PGF2α stimulation can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway (a subset of the MAPK pathway).[1][7] This can occur through several mechanisms, including PKC-dependent activation of the Raf-MEK-ERK cascade or via transactivation of the epidermal growth factor receptor (EGFR).[1][2] MAPK/ERK signaling is critical for regulating gene transcription, cell proliferation, and differentiation.[7][8]

Core Biological Functions and Therapeutic Applications

The activation of FP receptors and their downstream signaling pathways gives PGF2α analogs a diverse range of biological functions, which have been harnessed for several key therapeutic applications.

Ophthalmology: Glaucoma Management

PGF2α analogs are a first-line therapy for open-angle glaucoma and ocular hypertension.[9] Their primary mechanism of action is the reduction of intraocular pressure (IOP).[10]

-

Mechanism of IOP Reduction: Unlike other glaucoma medications that reduce the production of aqueous humor, PGF2α analogs enhance its drainage from the eye.[10] They primarily increase the uveoscleral outflow, an alternative drainage route for aqueous humor.[9][10] This is achieved by remodeling the extracellular matrix of the ciliary muscle, a process that involves the upregulation of matrix metalloproteinases (MMPs) which degrade collagen and other matrix components, thereby reducing hydraulic resistance.[10] Some studies also suggest a secondary effect of increasing outflow through the conventional trabecular meshwork pathway.[10]

-

Therapeutic Analogs: Commonly prescribed ophthalmic PGF2α analogs include Latanoprost, Travoprost, and Bimatoprost.[9] These are often formulated as isopropyl ester prodrugs to improve corneal penetration; they are then hydrolyzed by corneal esterases into their biologically active free acid forms.[9]

Caption: Mechanism of IOP reduction by PGF2α analogs.

Reproductive Biology

PGF2α analogs have profound effects on the female reproductive system and are widely used in both human and veterinary medicine.

-

Luteolysis: PGF2α is the natural luteolytic agent in many species. Its analogs are used to induce the regression of the corpus luteum (luteolysis), which results in a sharp decline in progesterone production.[11] This action is fundamental for synchronizing estrus cycles in livestock for controlled breeding programs.[1] The mechanism involves both direct inhibitory effects on progesterone synthesis in luteal cells and vasoconstriction of uterine blood vessels, leading to ischemia.[5][12]

-

Uterine Contraction: These analogs are potent stimulators of myometrial (uterine smooth muscle) contraction.[1] This function is utilized clinically for the induction of labor at term, termination of pregnancy, and management of postpartum hemorrhage by promoting uterine tone.[11] PGF2α and oxytocin often work in a positive feedback loop to facilitate strong uterine contractions during parturition.[11]

Vascular and Other Smooth Muscle Effects

-

Vascular System: PGF2α analogs can cause vasoconstriction in various vascular beds.[3] Chronic exposure has also been linked to vascular smooth muscle cell (VSMC) hypertrophy, a process that involves the generation of reactive oxygen species (ROS) and activation of the PI3K/Akt/mTOR signaling pathway.[4]

-

Respiratory System: PGF2α is a potent bronchoconstrictor.[6] This effect is a significant consideration, and PGF2α analogs are generally contraindicated in patients with asthma or other obstructive airway diseases.[12] In human bronchial tissue, these contractile effects appear to be mediated by thromboxane (TP) receptors.

Quantitative Data Presentation

The following tables summarize key quantitative data for several common PGF2α analogs, providing a basis for comparison of their pharmacological properties and clinical efficacy.

Table 1: Comparative Receptor Binding and Functional Potency of PGF2α Analog Free Acids

| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) | Notes |

| PGF2α | ~5 | 36.0 (InsP3 production)[5] | The natural endogenous ligand. |

| Travoprost Acid | 3.5[13] | 1.4 (human ciliary muscle)[13] | Highly potent and selective for the FP receptor.[13] |

| Bimatoprost Acid | 83[13] | 2.8 - 3.8[13] | Also shows affinity for EP1 and EP3 receptors.[13] |

| Latanoprost Acid | 98[13] | 32 - 124[13] | Also shows functional activity at EP1 receptors.[13] |

| Cloprostenol | N/A | Full agonist (relative to PGF2α)[14] | Potent analog often used in research and veterinary medicine. |

| Fluprostenol | N/A | Potent, selective FP agonist[14] | Often used as a reference full agonist in functional assays. |

Table 2: Comparative Clinical Efficacy of Ophthalmic PGF2α Analogs in Glaucoma

| Analog (Concentration) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Key Comparative Findings |

| Bimatoprost (0.03%) | 8.0 - 8.7 mmHg | ~33% | Often shows slightly greater IOP reduction compared to other analogs, especially in the initial phase of treatment.[9][11] |

| Latanoprost (0.005%) | 7.0 - 8.6 mmHg[9] | ~31% | Generally well-tolerated with a lower incidence of hyperemia compared to bimatoprost.[9] |

| Travoprost (0.004%) | 6.9 - 8.0 mmHg[9][15] | ~30% | Efficacy is comparable to latanoprost and bimatoprost over the long term.[9][11] |

IOP reduction values are approximate and can vary based on baseline IOP, patient population, and study duration. Data synthesized from multiple clinical trials.[9][11][15]

Detailed Experimental Protocols

The characterization of PGF2α analogs requires a suite of in vitro assays to determine their affinity, potency, and functional effects.

Protocol: FP Receptor Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (analog) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 45,000 x g) to pellet the cell membranes.[12]

-

Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the following in a total volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):

-

Include control wells for:

-

Total Binding: Contains radioligand and membranes, but no competing compound.

-

Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of unlabeled PGF2α (e.g., 10 µM) to displace all specific binding.[16]

-

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes while allowing unbound radioligand to pass through.[16]

-

Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive binding assay.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an analog to activate the Gq pathway by quantifying the resulting increase in intracellular calcium.

-

Cell Preparation:

-

Plate cells expressing the FP receptor onto black-walled, clear-bottomed 96-well plates and grow to near confluence.[18]

-

Wash the cells with a physiological salt solution or Krebs buffer.

-

-

Dye Loading:

-

Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.[18][19] The "AM" ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

-

-

Assay Execution:

-

Wash the cells to remove excess extracellular dye.

-

Place the plate into a fluorescence microplate reader (e.g., FlexStation or PHERAstar) equipped with an automated injection system.[18][19]

-

Measure the baseline fluorescence for a short period.

-

Use the injector to add the PGF2α analog at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds) to capture the transient calcium peak.[5] For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (~340 nm and ~380 nm) with emission at ~510 nm.

-

-

Data Analysis:

-

The change in fluorescence (or the ratio of fluorescence at the two wavelengths for Fura-2) is proportional to the change in intracellular calcium concentration.

-

Determine the peak response for each concentration of the analog.

-

Plot the peak response against the log concentration of the analog.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).

-

Protocol: In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of PGF2α analogs on smooth muscle tissue.

-

Tissue Preparation:

-

Humanely euthanize an animal (e.g., rat, guinea pig) and dissect the target smooth muscle tissue (e.g., uterine horn, aortic ring, tracheal strip).[20]

-

Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully cut the tissue into strips or rings of appropriate size (e.g., 2-4 mm wide).

-

-

Mounting and Equilibration:

-

Mount the tissue strips in an organ bath chamber filled with PSS, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.[20]

-

Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.

-

Apply an optimal resting tension (preload) to the tissue (e.g., 1-2 grams) and allow it to equilibrate for 60-90 minutes, with periodic washes.[20]

-

-

Viability Test and Experimentation:

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[20]

-

After the KCl response plateaus, wash the tissue until it returns to the baseline tension.

-

Begin the experiment by adding the PGF2α analog to the bath in a cumulative, concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.

-

-

Data Acquisition and Analysis:

-

The force transducer records the isometric tension generated by the muscle, which is captured by a data acquisition system.

-

Express the contractile response at each concentration as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage contraction against the log concentration of the analog.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the contractile response.

-

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential role of rho kinase in the ca2+ sensitization of prostaglandin F2α-induced contraction of rabbit aortae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dmt.dk [dmt.dk]

- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a naturally occurring prostanoid and a stereoisomer of the more widely studied Dinoprost (Prostaglandin F2α, PGF2α). Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of effects in animal tissues, including roles in inflammation, blood flow, and the induction of labor. (5R)-Dinoprost is specifically a metabolite derived from the cyclooxygenase (COX) metabolism of arachidonic acid[1]. While PGF2α is well-known for its potent luteolytic and oxytocic effects, (5R)-Dinoprost (PGF2β) has been shown to induce the dose-dependent release of mucin[1].

The tromethamine salt of (5R)-Dinoprost is formulated to improve the solubility and stability of the active compound. The synthesis of prostaglandins presents a formidable challenge in organic chemistry due to the dense stereochemical complexity of the molecule. A typical prostaglandin structure, such as Dinoprost, features a cyclopentane core with multiple chiral centers and two distinct side chains, requiring precise stereocontrol throughout the synthetic sequence. This guide provides an in-depth overview of the biological context, discovery, and core synthetic strategies for producing (5R)-Dinoprost Tromethamine, with a focus on the landmark Corey synthesis and the final salt formation.

Discovery and Biological Significance

Endogenous Formation and Role

Prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A₂. The enzyme prostaglandin H synthase (also known as cyclooxygenase or COX) then converts arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). From PGH₂, various synthases produce the different classes of prostaglandins[2]. Specifically, PGF2α is typically formed by the reduction of PGH₂. In some pathways, PGF2α can also be synthesized from PGE2[3].

(5R)-Dinoprost (PGF2β) is the C5 epimer of the naturally occurring (5Z)-PGF2α. While the biological activities of PGF2α are extensively documented—including its role in uterine contraction, luteolysis, and intraocular pressure regulation—the specific physiological roles of PGF2β are less characterized[4][5][6]. Its known ability to stimulate mucin release suggests a potential role in mucosal protection and lubrication[1].

Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs). Dinoprost (PGF2α) binds to the Prostaglandin F receptor (FP receptor)[7][8]. Activation of the FP receptor initiates a signaling cascade, primarily through the Gq alpha subunit, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction[9][10]. It is presumed that (5R)-Dinoprost interacts with the same or similar receptors, though potentially with different affinity and efficacy.

Chemical Synthesis

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the primary challenge being the stereocontrolled construction of the five-membered ring bearing four contiguous stereocenters. The most famous and foundational approach was developed by E.J. Corey[11][12].

The Corey Synthesis of PGF2α

The Corey synthesis provides a versatile and elegant route to various prostaglandins through a key intermediate known as the "Corey lactone"[13]. This strategy allows for the sequential and stereocontrolled installation of the two side chains. Since a direct synthesis for the (5R) epimer is not widely documented, this guide details the synthesis of PGF2α, which possesses the (5S) configuration, and will then discuss the stereochemical considerations for obtaining the (5R) isomer.

The general workflow involves:

-

Formation of the Bicyclic Core: A Diels-Alder reaction between a substituted cyclopentadiene and a ketene equivalent establishes the bicyclo[2.2.1]heptane framework.

-

Baeyer-Villiger Oxidation: This reaction inserts an oxygen atom to form the key lactone structure (Corey lactone).

-

Installation of the Lower (ω) Side Chain: The lactone is converted to an aldehyde, which then undergoes a Horner-Wadsworth-Emmons or Wittig reaction to append the lower side chain.

-

Installation of the Upper (α) Side Chain: The lactone carbonyl is reduced to a lactol (a hemiacetal), which then undergoes a Wittig reaction to form the upper carboxylic acid side chain.

-

Deprotection: Removal of protecting groups yields the final prostaglandin.

Synthesis of (5R)-Dinoprost (PGF2β)

The synthesis of the (5R) epimer requires a modification of the standard PGF2α synthesis. The stereocenter at C5 is part of the upper (α) side chain, which is installed during the Wittig reaction. The geometry of the resulting double bond is critical. The natural product has a cis (or Z) double bond at the C5-C6 position. The challenge lies in controlling the stereochemistry around this bond.

Strategies to obtain the (5R)-Dinoprost could include:

-

Stereoisomeric Wittig Reagent: Utilizing a Wittig reagent that leads to the formation of the trans (or E) isomer at the C5-C6 position would alter the stereochemical designation according to Cahn-Ingold-Prelog rules.

-

Epimerization: Developing conditions to epimerize the C5 position of a PGF2α derivative.

-

Chromatographic Separation: Synthesizing a mixture of diastereomers and separating the desired (5R) isomer using techniques like High-Performance Liquid Chromatography (HPLC). A facile separation of diastereomers has been reported for (±)-dinoprost[14].

Formation of the Tromethamine Salt

The final step is the formation of the tromethamine (also known as Tris) salt, which enhances the drug's stability and water solubility. This is a straightforward acid-base reaction. The free acid, (5R)-Dinoprost, is dissolved in a suitable organic solvent, and a solution of tromethamine is added, leading to the precipitation of the salt[15].

Experimental Protocols

The following sections provide generalized protocols for key transformations based on published methodologies. Note: These are illustrative and require optimization and adaptation based on specific laboratory conditions and substrate derivatives.

Protocol: Horner-Wadsworth-Emmons Reaction for ω-Chain

This reaction attaches the lower side chain to the Corey aldehyde.

-

Reagent Preparation: To a suspension of sodium hydride (NaH, 60% in mineral oil) in anhydrous dimethoxyethane (DME) cooled to 0-5 °C, add dimethyl (2-oxoheptyl)phosphonate dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Stir the mixture at 0-5 °C for 30 minutes. Add a solution of the Corey aldehyde intermediate in DME dropwise.

-

Progression: Allow the reaction to warm to ambient temperature and stir for an additional 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting enone intermediate by column chromatography on silica gel.

Protocol: Wittig Reaction for α-Chain

This reaction attaches the upper side chain to the lactol intermediate.

-

Ylide Generation: Add a strong base, such as dimsyl sodium (the sodium salt of methylsulfinylmethylide) in dimethyl sulfoxide (DMSO), to a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous DMSO under an inert atmosphere[11]. This generates the characteristic red-orange color of the ylide.

-

Reaction: Add a solution of the lactol intermediate in DMSO to the ylide solution. Stir at room temperature until TLC indicates the consumption of the starting material.

-

Workup: Pour the reaction mixture into ice-water and acidify to a pH of ~3-4 with a dilute acid (e.g., 10% citric acid). Extract the product with a mixture of ethyl acetate and ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, a protected form of PGF2α, can be purified via chromatography.

Protocol: Tromethamine Salt Formation

This protocol is adapted from a patent describing the synthesis of Dinoprost tromethamine[16].

-

Dissolution: Mix the purified Dinoprost free acid (e.g., 150 g) with acetonitrile (e.g., 5 L) and heat to 43-47 °C with stirring until fully dissolved (approx. 15 min).

-

Filtration: Filter the warm solution to remove any particulates.

-

Precipitation: To the stirred filtrate, add a pre-prepared solution of tromethamine (e.g., 49.2 g) in water (e.g., 90 mL), which has been heated to 53-57 °C.

-

Crystallization: Upon addition, crystallization should begin. Continue stirring the mixture for 18-24 hours, allowing it to cool naturally to room temperature.

-

Isolation: Filter the resulting crystalline solid. Wash the filter cake with cold acetonitrile (e.g., 3 x 100 mL).

-

Drying: Dry the product in a vacuum desiccator over a drying agent (e.g., phosphorus pentoxide) to a constant weight to yield the final Dinoprost tromethamine salt.

Quantitative Data Summary

The following tables summarize representative quantitative data from various prostaglandin synthesis campaigns reported in the literature. Yields can vary significantly based on the specific reagents, protecting groups, and scale of the reaction.

Table 1: Representative Yields in Prostaglandin Synthesis Pathways

| Step / Transformation | Starting Material | Product | Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Corey Aldehyde Derivative (7) | Enone Intermediate (6) | Dimethyl (2-oxoheptyl)phosphonate, NaH, DME | 65% | [14] |

| Carbonyl Reduction (C15) | Enone Intermediate (6) | Diastereomeric Alcohols (12) | Sodium borohydride, Methanol | 85% | [14] |

| Saponification | Methyl Ester (12) | Carboxylic Acid (1) | K₂CO₃, Methanol, then acid workup | 75% | [14] |

| Chemoenzymatic Synthesis | Bromohydrin Intermediate | Prostaglandin F2α | Multi-step including Ni-catalyzed coupling, Wittig | 5 steps from bromohydrin | [17] |

| Organocatalytic Cascade | Succinaldehyde | Bicyclic Enal Intermediate | (S)-proline, Bn₂NH·TFA | 14% (over 2 steps) | [18] |

| Salt Formation | Dinoprost Free Acid | Dinoprost Tromethamine | Tromethamine, Acetonitrile/Water | ~89% |[16] |

Conclusion

The discovery and synthesis of this compound are rooted in the rich history of prostaglandin research. While its biological profile is distinct from its more famous PGF2α epimer, its synthesis relies on the foundational strategies pioneered by chemists like E.J. Corey. The stereochemical complexity of the molecule demands precise control over multiple reaction steps, from the initial construction of the cyclopentane core to the installation of the side chains. Modern advancements continue to refine these synthetic routes, offering more efficient, scalable, and environmentally benign pathways through chemoenzymatic and organocatalytic methods[17][18]. The final salt formation with tromethamine provides a pharmaceutically viable form of the compound. This guide has outlined the core principles, workflows, and experimental considerations necessary for professionals engaged in the research and development of this and related prostaglandin analogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of activities of two prostaglandin stereoisomers: PGF2 alpha and PGF2 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synarchive.com [synarchive.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. WO2015199729A1 - Tromethamine salt of bimatoprost acid in crystalline form 1, methods for preparation, and methods for use thereof - Google Patents [patents.google.com]

- 16. CN106810484A - The synthetic method of tromethamine dinoprost - Google Patents [patents.google.com]

- 17. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

An In-depth Technical Guide to the Target Receptor Identification of (5R)-Dinoprost Tromethamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine is the tromethamine salt of (5R)-Dinoprost, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] PGF2α is a lipid autacoid involved in numerous physiological processes, most notably the stimulation of smooth muscle contraction, particularly in the uterus and bronchi, and luteolysis.[2][3] Due to its potent bioactivity, identifying the specific molecular target of this compound is critical for understanding its mechanism of action and for the development of selective therapeutic agents. This guide details the identification of its primary receptor target, the associated signaling pathways, and the experimental protocols used for its characterization.

Primary Molecular Target Identification

The principal molecular target for this compound is the Prostaglandin F2α Receptor , commonly known as the FP receptor .[1][4] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] (5R)-Dinoprost, being a direct analog of PGF2α, acts as a potent agonist at this receptor, mimicking the action of the endogenous ligand to elicit physiological responses.[1][7]

Receptor Binding Profile and Selectivity

The affinity and selectivity of a ligand for its receptor are quantified using binding assays that determine the inhibition constant (Ki) or the half-maximal effective concentration (EC50). (5R)-Dinoprost (as PGF2α) demonstrates high affinity for the FP receptor and varying degrees of affinity for other prostanoid receptors.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity and relative potency of PGF2α for the human prostanoid receptor panel. This selectivity profile is crucial for predicting on-target efficacy versus potential off-target effects.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Relative Potency vs. FP Receptor |

| FP | PGF2α | Ki | ~3 [1] | - |

| DP₁ (PGD₂ Receptor) | PGF2α | Relative Affinity | ~15 - 30 | ~5- to 10-fold weaker[3] |

| EP₁ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |

| EP₂ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |

| EP₃ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |

| EP₄ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |

| IP (PGI₂ Receptor) | PGF2α | Relative Affinity | >300 | Very low affinity[3] |

| TP (TXA₂ Receptor) | PGF2α | Relative Affinity | >300 | Very low affinity[3] |

Note: Data is for PGF2α, the parent compound of (5R)-Dinoprost. Ki is the inhibition constant derived from competitive binding assays. Relative affinity is estimated from functional studies.

Signal Transduction Pathways

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to the Gq/11 family of G-proteins.[8][9]

Primary Gq/11 Signaling Pathway

Activation of the Gq G-protein initiates the following sequence:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[10]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Experimental Protocols for Target Validation

The identification and characterization of the FP receptor as the target for this compound rely on a combination of binding and functional assays. The general workflow is depicted below.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of (5R)-Dinoprost by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Objective: To determine the Ki of (5R)-Dinoprost for the human FP receptor.

Materials:

-

Cells: HEK293 cells transiently or stably expressing the human FP receptor.[11]

-

Radioligand: [³H]-PGF2α.

-

Competitor: (5R)-Dinoprost (unlabeled).

-

Buffers:

-

Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well plates, filtration manifold system, glass fiber filters (e.g., Whatman GF/C), scintillation counter.[2][12]

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO₂.[13]

-

Transfect cells with a plasmid encoding the human FP receptor using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[14] Allow 24-48 hours for receptor expression.

-

-

Membrane Preparation:

-

Harvest transfected cells and wash with ice-cold PBS.

-

Homogenize cells in Lysis Buffer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris.[12]

-

Centrifuge the supernatant at 30,000 x g for 25 minutes at 4°C to pellet the cell membranes.[2]

-

Resuspend the membrane pellet in Binding Buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor concentrations.

-

The final assay volume is typically 250 µL.[12]

-

Total Binding: Add membrane preparation (e.g., 25 µg protein), a fixed concentration of [³H]-PGF2α (at or below its Kd, e.g., 1-3 nM), and Binding Buffer.

-

Non-Specific Binding (NSB): Add membrane, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate the receptors.

-

Competition: Add membrane, [³H]-PGF2α, and serial dilutions of unlabeled (5R)-Dinoprost.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.[15]

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of (5R)-Dinoprost.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Dinoprost that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) of (5R)-Dinoprost by detecting the increase in intracellular calcium following FP receptor activation.

Objective: To determine the EC50 of (5R)-Dinoprost in activating the human FP receptor.

Materials:

-

Cells: HEK293T cells co-transfected with the human FP receptor and a promiscuous G-protein like Gα16 (to ensure a robust calcium signal).[10]

-

Agonist: (5R)-Dinoprost.

-

Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[10][16]

-

Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid may be required to prevent dye leakage from cells.[8]

-

Equipment: 96- or 384-well black, clear-bottom plates; a fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[5]

Methodology:

-

Cell Preparation and Plating:

-

The day before the assay, seed the transfected HEK293T cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).[5]

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions, typically in HBSS/HEPES buffer.

-

Remove the culture medium from the cells.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5][8]

-

-

Agonist Plate Preparation:

-

In a separate plate (the "ligand plate"), prepare serial dilutions of (5R)-Dinoprost at a concentration 4-5x higher than the final desired concentration in assay buffer.[5]

-

-

Fluorescence Measurement:

-

Place both the cell plate and the ligand plate into the fluorescence plate reader.

-

Set the instrument to monitor fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) over time.

-

Establish a stable baseline reading for 10-20 seconds.

-

The instrument will then automatically add the (5R)-Dinoprost solutions from the ligand plate to the cell plate.

-

Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.[16]

-

-

Data Analysis:

-

The response is typically measured as the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the fluorescence change against the log concentration of (5R)-Dinoprost.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[10]

-

Conclusion

The combination of competitive binding assays and functional cell-based assays provides definitive evidence that this compound's primary molecular target is the prostaglandin FP receptor. Quantitative analysis confirms a high-affinity interaction (Ki in the low nanomolar range) and potent agonist activity (EC50 in the nanomolar range), with selectivity over other prostanoid receptors. The elucidation of its Gq-mediated signaling pathway further clarifies its mechanism of action, providing a robust framework for future research and drug development.

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. [PDF] Functional Selectivity of Natural and Synthetic Prostaglandin EP4 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. 利用X-tremeGENE™ 转染试剂转染常见细胞系的实验方案 [sigmaaldrich.com]

- 7. scite.ai [scite.ai]

- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

Dinoprost Tromethamine: A Technical Guide to its Pharmacology and Toxicology

Introduction

Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2-alpha (PGF2α).[1] As a synthetic analogue, it mimics the physiological actions of endogenous PGF2α, a lipid compound with diverse hormone-like effects.[2][3] This potent pharmacological agent is primarily utilized in human and veterinary medicine for its effects on the reproductive system.[2][3] In human medicine, it is used to induce second-trimester abortions, for the therapeutic termination of pregnancy in cases of fetal death, and for the induction of labor at term.[1] In veterinary practice, it is widely employed for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders like pyometra in livestock.[3][4][5] This document provides an in-depth technical overview of the pharmacology and toxicology of dinoprost tromethamine for researchers, scientists, and drug development professionals.

Pharmacology

The pharmacological activity of dinoprost tromethamine is centered on its interaction with specific cell surface receptors, leading to a cascade of intracellular events that mediate its physiological effects.

Mechanism of Action

Dinoprost tromethamine functions as a potent agonist for the Prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) family.[2][6] These receptors are located on the surface of various cells, most notably the smooth muscle cells of the myometrium.[2]

The binding of dinoprost to the FP receptor initiates the following signaling cascade:

-

G-Protein Activation: The agonist-receptor complex activates the Gq alpha subunit of the associated heterotrimeric G-protein.

-

Phospholipase C Activation: The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction in the uterus.[2]

This signaling pathway ultimately results in the potent myometrial contractions necessary for inducing labor or abortion.[1][2] Additionally, PGF2α can trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is linked to cell proliferation.[7]

Pharmacodynamics

The primary pharmacodynamic effects of dinoprost tromethamine are on the female reproductive system.[1]

-

Myometrial Stimulation: It stimulates strong, rhythmic contractions of the uterine smooth muscle (myometrium) that are similar to those observed during labor at term.[1] The sensitivity of the uterus to prostaglandins increases throughout pregnancy.[1]

-

Cervical Softening: Dinoprost facilitates the softening, effacement, and dilation of the cervix.[1]

-

Luteolysis: It causes the regression of the corpus luteum, a process known as luteolysis.[3] This leads to a sharp decline in progesterone production, which is crucial for initiating a new estrous cycle in veterinary medicine and terminating pregnancy.[3]

-